molecular formula C17H23N3OS B4036394 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No.: B4036394
M. Wt: 317.5 g/mol
InChI Key: RTIYNXAARRLWIN-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a useful research compound. Its molecular formula is C17H23N3OS and its molecular weight is 317.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.15618354 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

One area of application for thiadiazole derivatives includes their potential in cancer treatment. Terzioğlu and Gürsoy (2003) synthesized novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, evaluating them for anticancer activity. Their study highlighted compounds demonstrating significant cytotoxicity against ovarian cancer cell lines, suggesting the potential for these compounds in cancer therapy Terzioğlu & Gürsoy, 2003.

Photodynamic Therapy Applications

Photodynamic therapy (PDT) is another area where thiadiazole derivatives show promise. Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited high singlet oxygen quantum yields, essential for effective PDT, indicating their potential use in cancer treatment through photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.

Lipoxygenase Inhibition

Thiadiazole derivatives have also been investigated for their role in inhibiting lipoxygenase enzymes, which are implicated in various inflammatory processes. Aziz‐ur‐Rehman et al. (2016) synthesized a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, showing moderate activities against lipoxygenase, suggesting their potential in treating inflammation-related conditions Aziz‐ur‐Rehman et al., 2016.

Herbicidal Activity

The design and synthesis of thiadiazole derivatives have extended into the agricultural sector, specifically as herbicides. Duan, Zhao, and Zhang (2010) designed and synthesized S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives, exhibiting moderate inhibitory activities against various weeds. This work suggests the potential of thiadiazole derivatives in developing new, more effective herbicides Duan, Zhao, & Zhang, 2010.

Antimicrobial and Antifungal Activities

Thiadiazole derivatives have shown considerable promise as antimicrobial and antifungal agents. Khan et al. (2010) synthesized a new series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, exhibiting potent urease inhibitory and antioxidant activities. Their study indicates the potential of these compounds in developing new treatments for infections and oxidative stress-related conditions Khan et al., 2010.

Properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-5-13(12-9-7-6-8-10-12)15(21)18-16-20-19-14(22-16)11-17(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIYNXAARRLWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
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N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
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N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

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